molecular formula C11H17N5O12P2S B158177 Adenosine 2'-phosphate 5'-methylenephosphosulfate CAS No. 136439-86-6

Adenosine 2'-phosphate 5'-methylenephosphosulfate

Cat. No. B158177
M. Wt: 505.29 g/mol
InChI Key: SPPVIIPJDYOUQF-IOSLPCCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adenosine 2'-phosphate 5'-methylenephosphosulfate (AMPS) is a compound that plays a crucial role in various biochemical processes. It is synthesized in the body through a complex pathway that involves several enzymes. In recent years, AMPS has gained significant attention due to its potential applications in scientific research.

Mechanism Of Action

Adenosine 2'-phosphate 5'-methylenephosphosulfate acts as a competitive inhibitor of the enzyme PAPS reductase. This enzyme is responsible for the conversion of PAPS to sulfite, which is an important step in the metabolism of sulfur-containing compounds in the body. By inhibiting this enzyme, Adenosine 2'-phosphate 5'-methylenephosphosulfate can disrupt the metabolism of sulfur-containing compounds and lead to a range of biochemical and physiological effects.

Biochemical And Physiological Effects

Adenosine 2'-phosphate 5'-methylenephosphosulfate has several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in the metabolism of sulfur-containing compounds, which can lead to a range of effects on cellular metabolism. Additionally, Adenosine 2'-phosphate 5'-methylenephosphosulfate has been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of certain enzymes involved in the inflammatory response.

Advantages And Limitations For Lab Experiments

Adenosine 2'-phosphate 5'-methylenephosphosulfate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has a well-defined mechanism of action, which makes it a valuable tool for studying the role of enzymes involved in the metabolism of sulfur-containing compounds. However, one limitation of Adenosine 2'-phosphate 5'-methylenephosphosulfate is that it can be difficult to work with due to its low solubility in aqueous solutions.

Future Directions

There are several future directions for research on Adenosine 2'-phosphate 5'-methylenephosphosulfate. One area of interest is the development of new methods for synthesizing Adenosine 2'-phosphate 5'-methylenephosphosulfate. Additionally, there is a need for further research on the biochemical and physiological effects of Adenosine 2'-phosphate 5'-methylenephosphosulfate, particularly in relation to its potential anti-inflammatory effects. Finally, there is a need for further research on the use of Adenosine 2'-phosphate 5'-methylenephosphosulfate as a tool for studying the role of enzymes involved in the metabolism of sulfur-containing compounds.

Synthesis Methods

Adenosine 2'-phosphate 5'-methylenephosphosulfate is synthesized in the body through a complex pathway that involves several enzymes. The first step involves the conversion of ATP to adenosine 5'-phosphosulfate (APS) by the enzyme ATP sulfurylase. The next step involves the conversion of APS to 3'-phosphoadenosine 5'-phosphosulfate (PAPS) by the enzyme APS kinase. Finally, PAPS is converted to Adenosine 2'-phosphate 5'-methylenephosphosulfate by the enzyme PAPS reductase.

Scientific Research Applications

Adenosine 2'-phosphate 5'-methylenephosphosulfate has several potential applications in scientific research. One of the most significant applications is in the field of biochemistry. Adenosine 2'-phosphate 5'-methylenephosphosulfate is used as a substrate for the enzyme adenosine 2',3'-cyclic monophosphate (cAMP) phosphodiesterase, which is involved in the regulation of cAMP levels in the body. This makes Adenosine 2'-phosphate 5'-methylenephosphosulfate a valuable tool for studying the role of cAMP in various biological processes.

properties

CAS RN

136439-86-6

Product Name

Adenosine 2'-phosphate 5'-methylenephosphosulfate

Molecular Formula

C11H17N5O12P2S

Molecular Weight

505.29 g/mol

IUPAC Name

[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methanesulfonic acid

InChI

InChI=1S/C11H17N5O12P2S/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(28-30(20,21)22)7(17)5(27-11)1-26-29(18,19)4-31(23,24)25/h2-3,5,7-8,11,17H,1,4H2,(H,18,19)(H2,12,13,14)(H2,20,21,22)(H,23,24,25)/t5-,7-,8-,11-/m1/s1

InChI Key

SPPVIIPJDYOUQF-IOSLPCCCSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CS(=O)(=O)O)O)O)OP(=O)(O)O)N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CS(=O)(=O)O)O)O)OP(=O)(O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CS(=O)(=O)O)O)O)OP(=O)(O)O)N

Other CAS RN

136439-86-6

synonyms

2'-mePAPS
adenosine 2'-phosphate 5'-methylenephosphosulfate

Origin of Product

United States

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